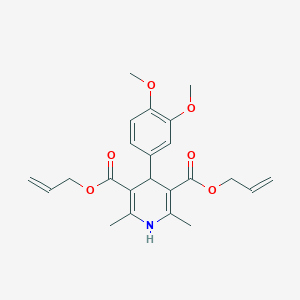
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H27NO6 and a molecular weight of 413.475 g/mol. This compound is part of a collection of rare and unique chemicals often used in early-stage research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde and other reagents that undergo a series of reactions such as aldol condensation, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. It may also be employed in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
This compound
This compound
Uniqueness: This compound is unique due to its specific structural features, which include the presence of methoxy groups and a pyridinedicarboxylate moiety. These features contribute to its distinct chemical and biological properties, making it different from other similar compounds.
Propriétés
Formule moléculaire |
C23H27NO6 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H27NO6/c1-7-11-29-22(25)19-14(3)24-15(4)20(23(26)30-12-8-2)21(19)16-9-10-17(27-5)18(13-16)28-6/h7-10,13,21,24H,1-2,11-12H2,3-6H3 |
Clé InChI |
OEPFDMMSCHGWRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[(5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B417962.png)
![2-[(9-chloro-6-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B417964.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B417965.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B417966.png)
![N-(2-ethyl-6-methylphenyl)-2-[(5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417967.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417969.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B417970.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B417971.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B417976.png)
![N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE](/img/structure/B417978.png)
![5-[4-(dimethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417979.png)

![6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate](/img/structure/B417983.png)
